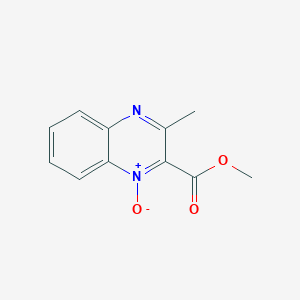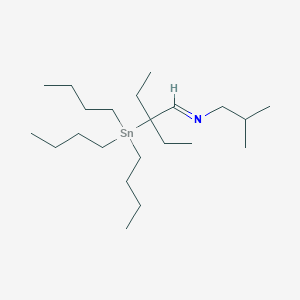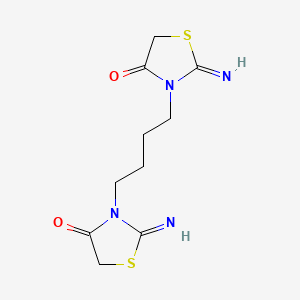
2,5-Dihydroxy-3-methyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-3-methyl-L-tyrosine is an amino acid derivative with significant biochemical and pharmacological properties. This compound is structurally related to tyrosine, an essential amino acid involved in protein synthesis and various metabolic pathways. The presence of additional hydroxyl groups and a methyl group in its structure imparts unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3-methyl-L-tyrosine typically involves multi-step organic reactions. One common method includes the hydroxylation of 3-methyl-L-tyrosine using specific oxidizing agents under controlled conditions. The reaction may involve catalysts such as copper-containing enzymes or chemical oxidants like hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes, including microbial fermentation. Genetically engineered microorganisms can be employed to produce the compound in large quantities by optimizing fermentation conditions and nutrient supply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative under specific conditions.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, copper-containing enzymes.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Esters, ethers.
Applications De Recherche Scientifique
2,5-Dihydroxy-3-methyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxy-3-methyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for tyrosinase, leading to the production of melanin and other metabolites. The compound’s hydroxyl groups play a crucial role in its binding affinity and reactivity with molecular targets.
Comparaison Avec Des Composés Similaires
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.
3-Hydroxy-5-methyl-L-tyrosine: Another hydroxylated derivative of tyrosine.
Uniqueness: 2,5-Dihydroxy-3-methyl-L-tyrosine is unique due to its specific hydroxylation pattern and methyl substitution, which confer distinct chemical and biological properties compared to other tyrosine derivatives.
Propriétés
Numéro CAS |
61201-50-1 |
|---|---|
Formule moléculaire |
C10H13NO5 |
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2,4,5-trihydroxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO5/c1-4-8(13)5(2-6(11)10(15)16)3-7(12)9(4)14/h3,6,12-14H,2,11H2,1H3,(H,15,16)/t6-/m0/s1 |
Clé InChI |
OZRWNMVFPSDQPL-LURJTMIESA-N |
SMILES isomérique |
CC1=C(C(=CC(=C1O)O)C[C@@H](C(=O)O)N)O |
SMILES canonique |
CC1=C(C(=CC(=C1O)O)CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)

![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)

![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)

![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)




![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)

